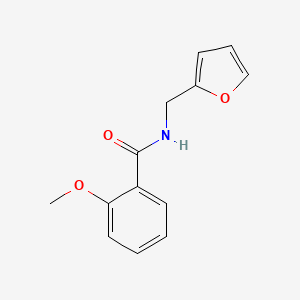
N-(2-furylmethyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-2-methoxybenzamide, also known as FMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FMA belongs to the class of benzamide derivatives, which have been studied extensively for their biological activities.
Wirkmechanismus
The exact mechanism of action of N-(2-furylmethyl)-2-methoxybenzamide is not fully understood. However, it has been proposed that N-(2-furylmethyl)-2-methoxybenzamide exerts its biological activities by modulating the activity of certain enzymes and receptors in the body. N-(2-furylmethyl)-2-methoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N-(2-furylmethyl)-2-methoxybenzamide has also been shown to activate the adenosine A1 receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. N-(2-furylmethyl)-2-methoxybenzamide has also been shown to reduce seizure activity in animal models of epilepsy. In addition, N-(2-furylmethyl)-2-methoxybenzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-2-methoxybenzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in high purity and high yield. N-(2-furylmethyl)-2-methoxybenzamide has also been shown to have low toxicity in animal models. However, N-(2-furylmethyl)-2-methoxybenzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. In addition, N-(2-furylmethyl)-2-methoxybenzamide has a short half-life in the body, which can limit its effectiveness in some applications.
Zukünftige Richtungen
For the study of N-(2-furylmethyl)-2-methoxybenzamide include investigating its mechanism of action and developing more effective formulations of the compound.
Synthesemethoden
N-(2-furylmethyl)-2-methoxybenzamide can be synthesized by reacting 2-methoxybenzoic acid with 2-(bromomethyl)furan in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to obtain N-(2-furylmethyl)-2-methoxybenzamide. The synthesis method of N-(2-furylmethyl)-2-methoxybenzamide has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-2-methoxybenzamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant activities. N-(2-furylmethyl)-2-methoxybenzamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-12-7-3-2-6-11(12)13(15)14-9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHWWRAXRWCRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
332146-31-3 |
Source


|
| Record name | N-(2-FURYLMETHYL)-2-METHOXYBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5773705.png)




![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B5773725.png)

![2-(4-fluorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5773747.png)
![1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5773748.png)
![N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5773756.png)

![ethyl 2-[(methoxyacetyl)amino]benzoate](/img/structure/B5773777.png)